molecular formula C10H12Cl3N B3075387 [(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 103040-52-4

[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3075387
CAS No.: 103040-52-4
M. Wt: 252.6 g/mol
InChI Key: YUQGBYJYGASYIA-UHFFFAOYSA-N
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Description

This compound is a secondary amine hydrochloride salt featuring a 2,4-dichlorophenylmethyl group attached to an allyl (prop-2-en-1-yl) amine. Its CAS number is 103040-52-4 , and it is structurally characterized by:

  • Aromatic substituents: Two chlorine atoms at the 2- and 4-positions of the phenyl ring, enhancing lipophilicity and electron-withdrawing effects.
  • Hydrochloride salt: Improves solubility in polar solvents and stability for industrial or pharmacological applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h2-4,6,13H,1,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGBYJYGASYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103040-52-4
Record name Benzenemethanamine, 2,4-dichloro-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103040-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(2,4-Dichlorophenyl)methylamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

The compound is characterized by a dichlorophenyl group attached to a methyl group, which is further connected to a prop-2-en-1-ylamine moiety. This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.

Research indicates that compounds similar to (2,4-Dichlorophenyl)methylamine hydrochloride may interact with specific molecular targets and pathways.

  • Target Interaction : It is suggested that these compounds can bind to enzymes or receptors, modulating their activity and leading to various biological responses such as inhibition of cell growth or induction of apoptosis in cancer cells.
  • Biochemical Pathways : Similar compounds have been shown to affect the mitochondrial membrane potential in Trypanosoma cruzi, a parasite responsible for Chagas disease. This interaction may inhibit the proliferation of the parasite in infected cell cultures.

Biological Activities

The biological activities associated with (2,4-Dichlorophenyl)methylamine hydrochloride include:

Antimicrobial and Antifungal Properties :
Investigations have revealed its potential as an antimicrobial agent, with studies indicating effectiveness against various pathogens. The compound's structure suggests it may disrupt microbial cell membranes, leading to cell lysis.

Neuroprotective Effects :
Research has highlighted neuroprotective properties, particularly in models of neuroinflammation. For instance, compounds structurally related to (2,4-Dichlorophenyl)methylamine hydrochloride have been shown to attenuate the release of pro-inflammatory cytokines and nitric oxide in activated microglia, indicating a potential role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
Compounds exhibited inhibition of cell growth in cancer models.
Demonstrated anti-inflammatory effects in microglial cells, suggesting potential applications in Parkinson's disease.
Showed antimicrobial activity against various pathogens, indicating broad-spectrum efficacy.

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit low metabolic stability but align well with permeability and hepatic clearance profiles. This characteristic could enhance their therapeutic potential while necessitating careful consideration during drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The compound’s structural analogs differ in aromatic substituents, amine side chains, or halogenation patterns. Key examples include:

Table 1: Structural and Property Comparison
Compound Name (CAS) Aromatic Group Amine Chain Molecular Weight H-Bond Donors/Acceptors Key Properties
Target Compound (103040-52-4) 2,4-Dichlorophenyl Allyl (prop-2-en-1-yl) 248.56 (calc.) 2 / 2 (est.) High lipophilicity, potential CNS activity
N-(4-Chlorobenzyl)-2-propen-1-amine HCl (23530-84-9) 4-Chlorophenyl Allyl 216.11 (calc.) 2 / 2 Reduced steric hindrance vs. dichloro analog
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine diHCl (878775-54-3) Pyridin-4-yl Allyl 207.14 (calc.) 3 / 2 Polar surface area = 24.9 Ų; enhanced solubility in water
(2-Fluorophenyl)methylamine HCl (sc-342740) 2-Fluorophenyl Allyl 205.67 (calc.) 2 / 2 Electronegative fluorine may increase metabolic stability
(4-Methylphenyl)methylamine HCl (1050167-11-7) 4-Methylphenyl Propargyl (prop-2-yn-1-yl) 195.72 (calc.) 2 / 1 Rigid propargyl chain may limit conformational flexibility
(2,4-Dichlorophenyl)methylamine HCl (100707-54-8) 2,4-Dichlorophenyl Isopropyl (propan-2-yl) 252.58 (calc.) 2 / 1 Branched chain increases steric bulk; industrial-grade purity (99%)

Key Findings from Comparative Analysis

Aromatic Substitution Effects: The 2,4-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to mono-chloro or non-halogenated analogs (e.g., pyridinyl in ). This enhances membrane permeability but may reduce aqueous solubility.

Amine Chain Modifications :

  • Allyl vs. Propargyl : The allyl group in the target compound offers greater rotational freedom than the rigid propargyl chain in , which could influence binding to enzymatic or receptor sites.
  • Branched Chains : The isopropyl analog () exhibits higher steric hindrance, which may reduce interaction efficacy with flat binding pockets compared to the linear allyl chain.

Hydrochloride salts universally enhance solubility; however, the number of H-bond donors/acceptors varies with substituents (e.g., diHCl in vs. single HCl in the target compound).

Industrial and Synthetic Relevance :

  • The target compound and its isopropyl analog () are available industrially at 99% purity, suggesting optimized synthetic routes. In contrast, fluorinated or propargyl derivatives () are less commonly commercialized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

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